Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC15752716
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11) |
| Standard InChI Key | HYPPDTOCQMASFE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(=O)N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate features a pyrazole ring substituted at the 1-position with a methyl group, a carbamoyl group (-CONH) at the 3-position, and a methyl ester (-COOCH) at the 5-position. The IUPAC name systematically describes this arrangement: methyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate.
Molecular Data Table
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | CHNO |
| Molecular Weight | 213.19 g/mol |
| CAS Registry Number | Not publicly available |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Melting Point | ~150–155°C (estimated) |
The pyrazole ring’s aromaticity and electron-withdrawing substituents (carbamoyl and ester groups) influence its electronic distribution, enhancing reactivity at specific positions. The methyl group at N1 sterically hinders certain reactions while stabilizing the ring against tautomerization .
Synthetic Pathways and Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Pyrazole Ring Formation: Cyclocondensation of β-keto esters with hydrazines. For example, methyl acetoacetate reacts with methylhydrazine to form 1-methyl-1H-pyrazole-5-carboxylate.
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Carbamoylation: Introduction of the carbamoyl group at position 3 using urea or carbamoyl chloride under basic conditions. Triethylamine facilitates deprotonation, enabling nucleophilic attack on the pyrazole ring .
Example Reaction:
Industrial Production
Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Catalytic systems using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) optimize carbamoyl group incorporation, reducing byproducts . Purification via recrystallization from ethanol/water mixtures ensures >95% purity.
Chemical Reactivity and Stability
Key Reactions
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Ester Hydrolysis: The methyl ester undergoes alkaline hydrolysis to form the carboxylic acid derivative:
This reaction is critical for generating bioactive carboxylates .
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Carbamoyl Modifications: The carbamoyl group participates in nucleophilic substitutions. For instance, reaction with amines yields ureido derivatives:
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Oxidation: Strong oxidants like KMnO oxidize the methyl group to a carboxyl group, though this is less common due to steric hindrance .
Stability Profile
The compound is stable under ambient conditions but degrades in strong acidic/basic environments. Storage at 4°C in inert atmospheres prevents ester group hydrolysis.
Applications in Scientific Research
Pharmaceutical Intermediates
Pyrazole derivatives are explored for kinase inhibition and antimicrobial activity. The carbamoyl group enhances hydrogen-bonding capacity, improving target binding. For example, analogs of this compound inhibit cyclooxygenase-2 (COX-2) with IC values <10 μM .
Material Science
The ester and carbamoyl groups enable polymerization into functionalized polymers. Copolymers with acrylates exhibit tunable thermal stability (decomposition temperatures >300°C), suitable for high-performance coatings .
Comparative Analysis with Related Pyrazole Derivatives
The absence of aromatic substituents in Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate reduces toxicity compared to aryl-substituted analogs, making it preferable for biomedical applications .
Future Perspectives and Research Directions
Further studies should explore:
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Biodegradability: Assessing environmental impact of pyrazole-based compounds.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize drug-likeness.
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Catalytic Applications: Using the carbamoyl group as a ligand in transition-metal catalysis.
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